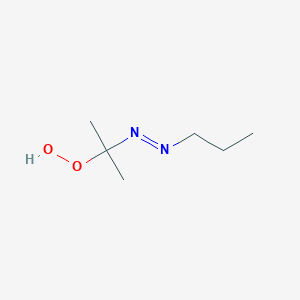

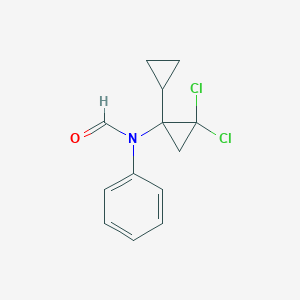

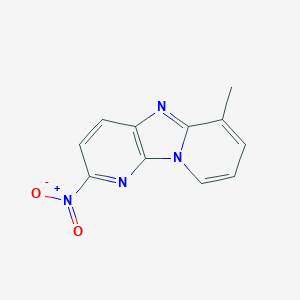

![molecular formula C24H36N2O5 B121798 Tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate CAS No. 108428-39-3](/img/structure/B121798.png)

Tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate

Übersicht

Beschreibung

The compound "Tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate" is a complex organic molecule that is likely to be of interest due to its potential biological activity or as an intermediate in the synthesis of pharmaceuticals. While the specific papers provided do not directly discuss this compound, they do provide insights into similar tert-butyl substituted pyrrolidine derivatives and their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tert-butyl substituted pyrrolidines can be achieved through various strategies. For example, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy is described, achieving high yields and enantiomeric excesses . Another approach involves a large-scale synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, which includes debenzylation and ring hydrogenation . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates is reported, demonstrating the utility of these compounds in the synthesis of macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted pyrrolidines can be elucidated using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and intermolecular hydrogen bonds . Similarly, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was analyzed, showing strong O-H...O=C hydrogen bonds .

Chemical Reactions Analysis

The tert-butyl substituted pyrrolidines can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate involves organocatalyzed reactions . Schiff base formation is another reaction that these compounds can participate in, as demonstrated by the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyrrolidines are influenced by their molecular structure. For instance, the thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and intramolecular interactions of these compounds . The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, which includes a lactone moiety and a piperidine ring, also contribute to the understanding of their properties .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Synthesis

One area of research involves the study of the crystal structures of similar compounds. For instance, the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was synthesized as a cyclic amino acid ester, have been characterized using NMR spectroscopy and X-ray diffraction analysis. This type of research is crucial for understanding the molecular conformations and chemical reactivity of complex organic compounds (Moriguchi et al., 2014).

Hydrogen Bonding and Molecular Orientation

Another study focused on the hydrogen bonds between acidic protons from alkynes (C–H···O) and amides (N–H···O) and carbonyl oxygen atoms as acceptor partners. This research highlights the importance of hydrogen bonding in determining the molecular orientation and packing in crystals, which can have implications for material science and molecular design (Baillargeon et al., 2014).

Antimycobacterial Activities

Compounds with similar structures have been synthesized and evaluated for their antimycobacterial activities. For example, hydroxyethylsulfonamides derived from similar compounds showed activity against M. tuberculosis, indicating the potential for developing new antimicrobial agents. This underscores the role of chemical synthesis in drug discovery and the development of therapeutic agents (Moreth et al., 2014).

Synthesis Techniques and Chemical Reactivity

Research also encompasses the development of synthesis techniques and understanding the chemical reactivity of these compounds. For instance, the facile synthesis and ring-opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates provide insights into synthetic strategies and reaction mechanisms that could be applicable in creating complex organic molecules (Shimizu et al., 2010).

Enantioselective Synthesis

The enantioselective synthesis of indolizidine alkaloids via enaminone intermediates highlights the importance of chirality in chemical synthesis and its implications for the production of bioactive compounds. This research demonstrates the intricacies of synthesizing enantiomerically pure compounds and their potential applications in medicinal chemistry (Michael et al., 2005).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, as well as appropriate safety precautions.

Zukünftige Richtungen

This would involve a discussion of potential areas for future research, such as new synthetic methods, potential applications, or further studies of its properties.

I hope this helps, and I encourage you to consult with a chemistry professional for more specific information.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COROOYFPXSPNBH-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701127024 | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 1-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylate | |

CAS RN |

108428-39-3 | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108428-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

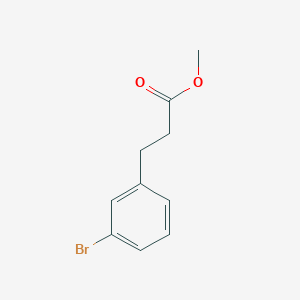

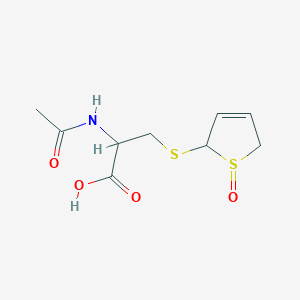

![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)

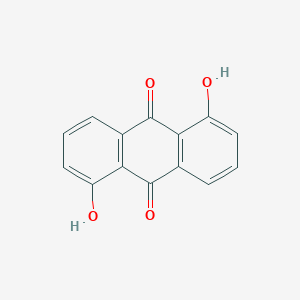

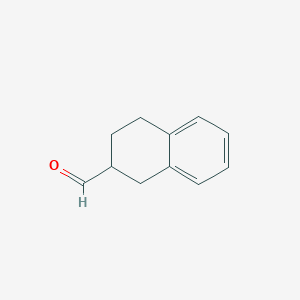

![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)

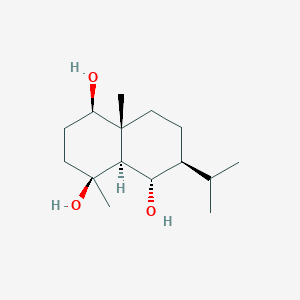

![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)